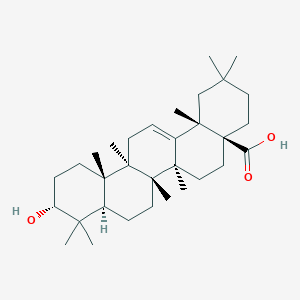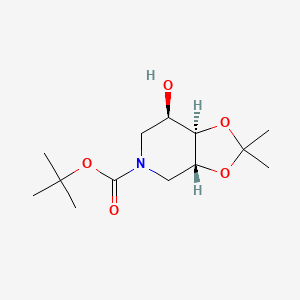
Glycosidase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycosidase-IN-2 is a compound that functions as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Glycosidases play crucial roles in various biological processes, including the degradation of biomass, defense mechanisms, and normal cellular functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycosidase-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of molecular imprinting in cross-linked micelles to create water-soluble polymeric nanoparticles with a sugar-binding boroxole in the imprinted site . Post-modification techniques are then employed to install acidic groups near the oxygen of the targeted glycosidic bond, optimizing the structure for selective hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using enzymatic methods. β-Glycosidases, for example, provide an alternative enzymatic method for the synthesis of alkyl-glycosides, which are environmentally friendly and exhibit high stereo-selectivity . Genetic engineering techniques have also been used to prepare glycoside hydrolases from various sources .
Analyse Des Réactions Chimiques
Types of Reactions: Glycosidase-IN-2 undergoes several types of chemical reactions, including hydrolysis, transglycosylation, and reverse hydrolysis . These reactions are catalyzed by glycosidases and involve the cleavage and formation of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in these reactions include acidic water, molecular imprinting agents, and various glycosidases . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oligosaccharides, polysaccharides, and various glycosylated compounds . These products have significant applications in the pharmaceutical, food, and biofuel industries.
Applications De Recherche Scientifique
Glycosidase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis and synthesis of complex carbohydrates . In biology, it plays a role in understanding glycosylation processes and the metabolism of glycoconjugates . In medicine, this compound is used to develop enzyme replacement therapies and to study the mechanisms of glycosidase-related diseases . In industry, it is employed in the production of biofuels, biodegradable surfactants, and other valuable products .
Mécanisme D'action
The mechanism of action of Glycosidase-IN-2 involves the inhibition of glycosidases by binding to their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the enzyme. The molecular targets of this compound include various glycosidases involved in carbohydrate metabolism and glycosylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Glycosidase-IN-2 include other glycosidase inhibitors such as acarbose, miglitol, and voglibose . These compounds also inhibit glycosidases but differ in their chemical structures and specificities.
Uniqueness: this compound is unique in its high selectivity and efficiency in inhibiting glycosidases. Unlike other inhibitors, it can be designed to possess selectivity not available with biocatalysts, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
Clé InChI |
RPFDMDWEBWOMNO-OPRDCNLKSA-N |
SMILES isomérique |
CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


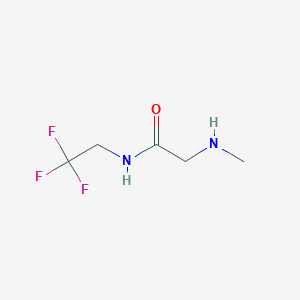
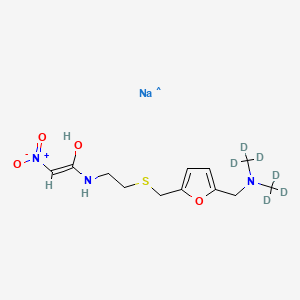
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)

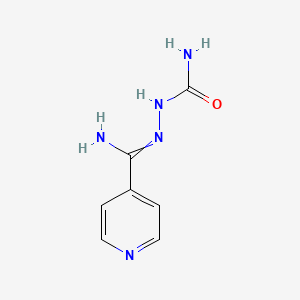
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)


